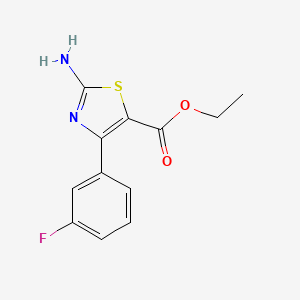

Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

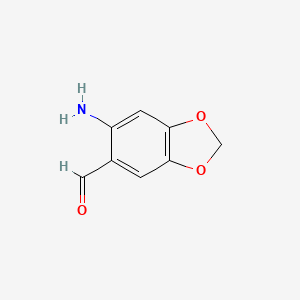

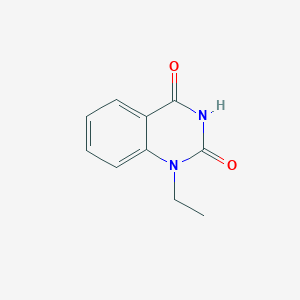

Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their presence in numerous pharmacologically active molecules .

Synthesis Analysis

The synthesis of ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate and its analogs typically involves the interaction of various precursors under controlled reaction conditions. For instance, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been prepared and tested for their antitumor activity, showing potential as anticancer agents . Similarly, the synthesis of related thiazole derivatives has been achieved through the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature . These methods highlight the versatility of thiazole chemistry in generating compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by spectroscopic methods and, in some cases, by X-ray crystallography. For example, the crystal structure of a related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, was determined, revealing the spatial arrangement of the molecule and the types of intermolecular interactions stabilizing the crystal structure . Similarly, the crystal structure of ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was analyzed, providing insights into the molecular packing modes and intermolecular interactions within the crystal .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with different properties. For instance, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with cyanoacrylate derivatives resulted in the formation of ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate . Additionally, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides yielded thiazole-5-carboxylate esters . These reactions demonstrate the reactivity of thiazole derivatives and their potential for generating a wide array of chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The metal complexes of ethyl 5-amino-2-(methylthio)thiazole-4-carboxylate, for example, were characterized by various techniques, including IR and UV-vis spectra, suggesting coordination of the ligand to metal ions via nitrogen and oxygen atoms . The thermal properties of these complexes were also studied, providing information on their stability and potential applications. Additionally, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved characterization by FT-IR, UV-Visible, and thermogravimetric analysis, further highlighting the diverse properties of thiazole derivatives .

Applications De Recherche Scientifique

1. Bioactive Compound Synthesis

Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate and its derivatives have been actively explored in the synthesis of bioactive compounds. For instance, thiazole derivatives containing the ethyl piperazine-1-carboxylate moiety have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some of these compounds exhibited good to moderate antimicrobial activity against specific microorganisms, with particular compounds also showing notable antiurease and antilipase activities (Başoğlu et al., 2013).

2. Crystallography and Material Studies

In crystallography and material studies, ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate derivatives have been characterized using various techniques. For example, the crystal structure of a similar compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined using techniques like FT-IR, thermogravimetric analysis (TGA), and single-crystal X-ray diffraction, revealing detailed molecular interactions and structural configurations (Sapnakumari et al., 2014).

3. Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, thiazole derivatives related to Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate have been synthesized for various biological applications. For instance, novel thiazole compounds containing ether structures have been synthesized and shown to exhibit fungicidal activities against specific pathogens, showcasing the potential of these compounds in developing new antimicrobial agents (Li-ga, 2015).

4. Computational and Theoretical Studies

Computational and theoretical studies have also focused on derivatives of Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate. Detailed computational analyses, such as Hirshfeld surface and 2D-fingerprint plots, topological electron density parameters, and molecular docking simulations, have been conducted to understand the binding profiles, drug-likeness, and potential inhibitory activities of novel thiazole derivatives, significantly contributing to the rational design of new therapeutic agents (Nagarajappa et al., 2022).

Orientations Futures

Propriétés

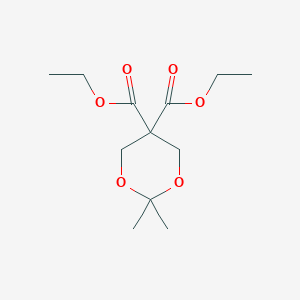

IUPAC Name |

ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUDHEPVYUBFST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650417 |

Source

|

| Record name | Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate | |

CAS RN |

887267-78-9 |

Source

|

| Record name | Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol](/img/structure/B1331489.png)

![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)

![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)